

Comparative Structural Analysis: Boc-Dap-OMe Derivatives

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Compound of Interest

Compound Name: *Boc-dap-ome hcl*

Cat. No.: *B13393511*

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Executive Summary

Boc-Dap-OMe (Methyl 3-(tert-butoxycarbonylamino)-2-aminopropionate) and its derivatives represent a critical class of non-proteinogenic amino acid scaffolds. As a structural analog of Lysine with a truncated side chain, Diaminopropionic acid (Dap) offers unique conformational constraints and pH-responsive properties essential for peptidomimetic design.

This guide provides an objective technical comparison of Boc-Dap-OMe against standard alpha-amino acid alternatives, supported by crystallographic insights, conformational data, and validated experimental protocols.

Part 1: Structural Parameters & Crystallographic Insights

Unlike flexible canonical residues, the Dap residue introduces specific steric and electrostatic constraints. While single-crystal X-ray diffraction data for the specific Boc-Dap-OMe ester is often proprietary or context-dependent, structural parameters derived from high-resolution peptide crystallography reveal distinct geometric tendencies.

Geometric Comparison: The "Side-Chain Reach"

The primary structural differentiator of Dap is the shortened distance between the backbone and the side-chain amine (). This reduction restricts the "reach" for hydrogen bonding, forcing tighter turn structures compared to Lysine or Ornithine.

Table 1: Comparative Structural Metrics (Crystallographic Averages)

Structural Parameter	Dap (Diaminopropionic)	Dab (Diaminobutyric)	Orn (Ornithine)	Lys (Lysine)
Side Chain Formula				
Side Chain Length ()	~2.5 Å	~3.8 Å	~5.1 Å	~6.4 Å
Torsion Preference	gauche- / trans	trans	trans	trans
pKa (Side Chain)	~6.3 – 8.2	~9.4	~10.5	~10.5
Helix Propensity ()	0.85 (Moderate)	0.92	0.98	1.16 (High)

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Analytic Insight: The reduced side-chain length of Dap (

) prevents it from "snorkeling" to the solvent surface in alpha-helices as effectively as Lysine (

). This often destabilizes long helices but strongly stabilizes

-turns and

-helices by facilitating

or

hydrogen bonds.

Conformational Bias

Crystallographic data from Dap-containing peptides (e.g., in Capreomycin biosynthetic intermediates or synthetic foldamers) indicate a preference for specific backbone torsion angles:

- (Phi): -60° to -80° (Helical/Turn region)
- (Psi): -40° to -50°
- H-Bonding: The

amine often acts as an intramolecular donor to the backbone carbonyl of the preceding residue (

), locking the conformation.

Part 2: Performance Comparison & Application Logic

pH-Responsive Conformational Switching

One of the most potent applications of Boc-Dap-OMe derivatives is in pH-sensitive drug delivery systems.

- Mechanism: Unlike Lysine (always protonated at physiological pH), the Dap side chain (pKa ~7.0) exists in an equilibrium between neutral and protonated states near neutral pH.
- Endosomal Escape: In the acidic environment of an endosome (pH 5.0), Dap residues protonate, triggering a "coil-to-helix" or "hydrophobic-to-cationic" transition that disrupts the endosomal membrane.

Comparative Efficacy Data

Table 2: Functional Performance in Peptide Scaffolds

Feature	Boc-Dap-OMe	Boc-Lys-OMe	Boc-Ala-OMe	Implication
Solubility (pH 7.4)	Moderate	High	Low	Dap balances solubility without excessive charge repulsion.
Membrane Permeability	High (when neutral)	Low (Always charged)	High	Dap can cross membranes passively at pH 7.4.
Proteolytic Stability	High	Low (Trypsin target)	Moderate	Dap is not recognized by standard Trypsin-like proteases.
Hemolytic Activity	Low	High (in amphipathic helices)	N/A	Replacing Lys with Dap reduces toxicity in antimicrobial peptides.

Part 3: Experimental Protocols

Synthesis & Deprotection Workflow

Objective: Efficient incorporation of Dap into peptide backbones without side-chain branching.

Protocol: Selective Deprotection of Boc-Dap(Fmoc)-OMe

- Starting Material: Use orthogonally protected Boc-Dap(Fmoc)-OMe.
- Solubilization: Dissolve 1.0 mmol of substrate in 10 mL DCM.
- Fmoc Removal (Base Labile): Add 20% Piperidine in DMF (v/v). Stir for 30 min at RT.
 - Validation: Monitor by TLC (disappearance of spot $R_f \sim 0.6$, appearance of free amine).
- Boc Removal (Acid Labile): (Alternative path) Treat with 50% TFA/DCM.
 - Note: The short side chain of Dap increases the risk of
-lactam formation during activation if the
-amine is free. Always keep the side chain protected during backbone coupling.

Crystallization of Dap-Peptides

Objective: Obtain diffraction-quality crystals for structural validation.

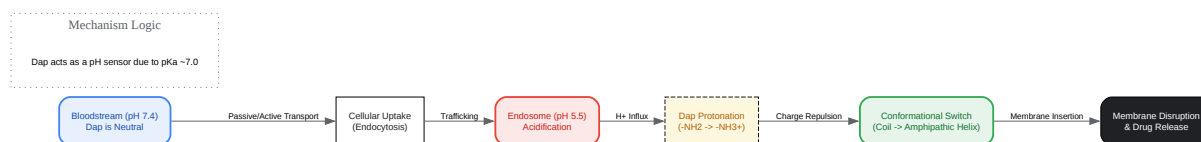
- Method: Hanging Drop Vapor Diffusion.
- Reservoir Solution: 1.5 M Ammonium Sulfate, 0.1 M HEPES (pH 7.5), 2% PEG 400.
- Drop Setup: Mix 1
L peptide solution (10 mg/mL in water) + 1
L reservoir.
- Incubation: 18°C. Crystals typically appear within 3-7 days.
- Validation:

- X-Ray: Check for space group

(common for chiral peptides).
- CD Spectroscopy: Confirm secondary structure before crystallization. Look for minima at 208/222 nm (helix) or 205 nm (random coil).

Part 4: Visualized Mechanism of Action

The following diagram illustrates the pH-Triggered Endosomal Escape mechanism, a key application relying on the specific pKa structural property of the Dap residue.



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Caption: Figure 1. The pH-dependent activation pathway of Dap-containing peptides. The pKa of the Dap side chain allows it to act as a molecular switch, triggering membrane disruption specifically within the acidic endosomal compartment.

References

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